(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol
Overview
Description
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Ligand Design
Synthesis of Chiral Ligands : Enantiopure derivatives based on l-pipecolinic acid, such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, have been developed. These compounds serve as novel chiral ligands for catalytic reactions, demonstrating unique behavior in stereocontrol, which is crucial for asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Catalytic Applications : The exploration of catalysts for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) identified aromatic amine ligands with copper(I) chloride as highly active systems. This research is significant for polymer chemistry, offering insights into efficient catalyst systems (Kim, Shin, Kim, Kim, & Kim, 2018).
Materials Science and Nonlinear Optics
Nonlinear Optical Materials : The development of thienyl-substituted pyridinium salts with second-order nonlinear optical properties presents new opportunities for materials science. These compounds have been characterized for their structural and NLO properties, offering potential applications in photonics and optoelectronics (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).
Pharmaceutical Chemistry and Drug Design
NMDA Receptor Antagonists : Research into selective NR1/2B N-methyl-D-aspartate receptor antagonists has led to the synthesis of potent compounds, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone. These findings are crucial for the development of new therapeutic agents targeting the central nervous system (Borza, Bozo, Barta-Szalai, Kiss, Tárkányi, Demeter, Gáti, Háda, Kolok, Gere, Fodor, Nagy, Galgóczy, Magdó, Ágai, Fetter, Bertha, Keserü, Horváth, Farkas, Greiner, & Domány, 2007).
Mechanism of Action
Target of Action
Compounds similar to “(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol” often target enzymes or receptors in the body. For example, pyrazole-bearing compounds are known for their diverse pharmacological effects .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a specific metabolic pathway, the compound’s interaction with the enzyme could alter that pathway’s activity .
Properties
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4-methylpiperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(9-16)4-6-15(7-5-12)11-3-2-10(13)8-14-11/h2-3,8,16H,4-7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMFYPAQDGNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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